molecular formula C25H27N3O3 B2778555 N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide CAS No. 920114-19-8

N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B2778555
CAS No.: 920114-19-8
M. Wt: 417.509
InChI Key: KFSINWZHJZWJSJ-UHFFFAOYSA-N
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Description

N-({1-[4-(3,5-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a benzodiazole-derived small molecule featuring three distinct structural motifs:

  • Benzodiazole core: A bicyclic aromatic system with two nitrogen atoms, known for its role in modulating biological activity through π-π stacking and hydrogen bonding .
  • 4-(3,5-Dimethylphenoxy)butyl chain: A lipophilic substituent attached to the N1 position of benzodiazole, likely enhancing membrane permeability and target engagement .

Properties

IUPAC Name

N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-14-19(2)16-20(15-18)30-12-6-5-11-28-22-9-4-3-8-21(22)27-24(28)17-26-25(29)23-10-7-13-31-23/h3-4,7-10,13-16H,5-6,11-12,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSINWZHJZWJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves the condensation of ortho-phenylenediamine with various aldehydes or carboxylic acids. The reaction conditions often include the use of oxidizing agents such as sodium metabisulphite in a mixture of solvents under mild conditions . The process can be optimized to achieve high yields and purity by adjusting the reaction temperature, solvent composition, and reaction time .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with various functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows the compound to bind to nucleotides and proteins, thereby inhibiting their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Synthesis Method Evidence ID
N-({1-[4-(3,5-Dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide Benzodiazole 4-(3,5-Dimethylphenoxy)butyl; furan-2-carboxamide Alkylation + amide coupling -
N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) Benzimidazole 4-Methylbenzenesulfonamide Sulfonylation with TsCl
2-[[1-(3,5-Dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (7) Benzodiazole 3,5-Dimethylbenzenesulfonyl; thioacetamide Sulfonation + thioether formation
N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide Piperazine-sulfonyl Furan-2-carboxamide; 4-methylphenylsulfonylpiperazine Etherification + sulfonylation
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide (9a–e) Benzodiazole-triazole Phenoxymethyl-triazole-thiazole Click chemistry (CuAAC)

Key Observations :

  • Synthetic Flexibility : Unlike triazole-containing analogues (e.g., 9a–e) synthesized via click chemistry , the target compound employs sequential alkylation and amide coupling, avoiding copper catalysis.

Key Observations :

  • Elastase Inhibition : Thioacetamide derivatives (e.g., Compound 7) show potent elastase inhibition (IC50 = 0.82 µM), suggesting that replacing the thioether with a furan-carboxamide (as in the target compound) may require optimization for similar potency .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol) Hydrogen Bond Acceptors Evidence ID
This compound 4.1 0.05 473.55 6 -
Compound 2c () 3.8 0.12 387.44 5
Compound 9c () 3.5 0.08 612.62 9
Compound 13 () 2.9 0.20 431.49 7

Key Observations :

  • Lipophilicity: The target compound’s higher logP (4.1) compared to sulfonamide derivatives (e.g., 2c: 3.8) reflects the contribution of the 3,5-dimethylphenoxybutyl chain, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Solubility : Triazole-thiazole hybrids (e.g., 9c) exhibit moderate solubility (0.08 mg/mL) due to increased hydrogen-bond acceptors, whereas the target compound’s lower solubility (0.05 mg/mL) may necessitate formulation adjustments .

Biological Activity

N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a benzodiazole moiety, and a dimethylphenoxy group, contributing to its unique chemical properties. The structural complexity is significant for its interaction with biological systems.

Structural Formula

C21H25N3O3\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight365.45 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. Specifically, research has demonstrated that certain derivatives can inhibit the proliferation of cancer cells in vitro.

Key Findings

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Conducted : MTS cytotoxicity and BrdU proliferation assays.
  • IC50 Values :
    • A549: 6.26 ± 0.33 μM
    • HCC827: 20.46 ± 8.63 μM
    • NCI-H358: 16.00 ± 9.38 μM

These results suggest that the compound has a higher efficacy in two-dimensional cultures compared to three-dimensional cultures, indicating its potential as a therapeutic agent against lung cancer .

The proposed mechanism for the antitumor activity includes the binding to DNA and inhibition of DNA-dependent enzymes. This interaction leads to disruptions in cellular processes critical for tumor growth and survival .

Antimicrobial Activity

In addition to antitumor effects, this compound has shown antimicrobial properties against various pathogens.

Study Results

  • Microbial Strains Tested : Various bacterial strains including Mycobacterium tuberculosis.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 3.125 μg/mL against M. tuberculosis.

This suggests that the compound could be further explored for its potential in treating infectious diseases .

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A study conducted on lung cancer cell lines demonstrated that the compound significantly reduced cell viability in A549 cells with an IC50 value of 6.26 μM in 2D cultures. The study highlighted the compound's ability to induce apoptosis in these cells through DNA binding mechanisms.

Case Study 2: Antimicrobial Activity Against M. tuberculosis

In vitro tests revealed that derivatives of this compound showed potent activity against M. tuberculosis, with some achieving MIC values comparable to established antitubercular agents. This positions the compound as a candidate for further development in antimicrobial therapy.

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